Cas no 57440-27-4 (Methyl 3-(piperidin-2-yl)propanoate)
Methyl 3-(piperidin-2-yl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-(piperidin-2-yl)propanoate
- AKOS011498165
- Methyl 3-(2-piperidyl)propanoate
- SCHEMBL2492654
- DB-230718
- EN300-372854
- 57440-27-4
- methyl 3-piperidin-2-ylpropanoate
- methyl3-(piperidin-2-yl)propanoate
- methyl 3-[(2S)-piperidin-2-yl]propanoate
-
- Inchi: 1S/C9H17NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h8,10H,2-7H2,1H3
- InChI Key: WNCDARXPYRSBAF-UHFFFAOYSA-N
- SMILES: O(C)C(CCC1CCCCN1)=O
Computed Properties
- Exact Mass: 171.125928785Da
- Monoisotopic Mass: 171.125928785Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38.3Ų
Methyl 3-(piperidin-2-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-372854-0.05g |
methyl 3-(piperidin-2-yl)propanoate |
57440-27-4 | 0.05g |
$624.0 | 2023-03-02 | ||
| Enamine | EN300-372854-0.1g |
methyl 3-(piperidin-2-yl)propanoate |
57440-27-4 | 0.1g |
$653.0 | 2023-03-02 | ||
| Enamine | EN300-372854-0.25g |
methyl 3-(piperidin-2-yl)propanoate |
57440-27-4 | 0.25g |
$683.0 | 2023-03-02 | ||
| Enamine | EN300-372854-0.5g |
methyl 3-(piperidin-2-yl)propanoate |
57440-27-4 | 0.5g |
$713.0 | 2023-03-02 | ||
| Enamine | EN300-372854-1.0g |
methyl 3-(piperidin-2-yl)propanoate |
57440-27-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-372854-2.5g |
methyl 3-(piperidin-2-yl)propanoate |
57440-27-4 | 2.5g |
$1454.0 | 2023-03-02 | ||
| Enamine | EN300-372854-5.0g |
methyl 3-(piperidin-2-yl)propanoate |
57440-27-4 | 5.0g |
$2152.0 | 2023-03-02 | ||
| Enamine | EN300-372854-10.0g |
methyl 3-(piperidin-2-yl)propanoate |
57440-27-4 | 10.0g |
$3191.0 | 2023-03-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582336-50mg |
Methyl 3-(piperidin-2-yl)propanoate |
57440-27-4 | 98% | 50mg |
¥14196.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582336-100mg |
Methyl 3-(piperidin-2-yl)propanoate |
57440-27-4 | 98% | 100mg |
¥17142.00 | 2024-05-08 |
Methyl 3-(piperidin-2-yl)propanoate Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Methyl 3-(piperidin-2-yl)propanoate
Methyl 3-(Piperidin-2-yl)propanoate: An Overview of a Versatile Compound (CAS No. 57440-27-4)
Methyl 3-(piperidin-2-yl)propanoate (CAS No. 57440-27-4) is a compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry due to its unique structural features and potential applications. This ester derivative of piperidine is characterized by its piperidine ring and a methyl ester group, making it a valuable intermediate in the synthesis of various biologically active compounds.
The chemical structure of methyl 3-(piperidin-2-yl)propanoate consists of a piperidine ring attached to a propionic acid moiety, which is further esterified with a methyl group. This structure imparts the compound with several desirable properties, including solubility in organic solvents and stability under various reaction conditions. These properties make it an attractive candidate for use in synthetic pathways and as a building block in the development of new pharmaceuticals.
Recent research has highlighted the potential of methyl 3-(piperidin-2-yl)propanoate in the synthesis of compounds with therapeutic applications. For instance, studies have shown that derivatives of this compound exhibit significant activity against various diseases, including neurodegenerative disorders and cancer. One notable example is the use of methyl 3-(piperidin-2-yl)propanoate as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders.
In addition to its role in pharmaceutical research, methyl 3-(piperidin-2-yl)propanoate has also been explored for its potential in the development of novel materials. Its ability to form stable complexes with metal ions makes it a promising candidate for use in coordination chemistry and the synthesis of metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and drug delivery systems.
The synthesis of methyl 3-(piperidin-2-yl)propanoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-piperidinopropanol with methanol in the presence of an acid catalyst. Another approach involves the esterification of 3-piperidinopropanoic acid using methanol under reflux conditions. Both methods yield high purity products, making them suitable for use in both laboratory-scale and industrial-scale syntheses.
The physical properties of methyl 3-(piperidin-2-yl)propanoate are well-documented and include a melting point of approximately 50°C and a boiling point around 180°C at atmospheric pressure. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water. These properties make it easy to handle and process in various chemical reactions.
In terms of safety, methyl 3-(piperidin-2-yl)propanoate is generally considered to be non-toxic and non-hazardous when handled properly. However, standard laboratory safety protocols should always be followed when working with this compound to ensure the well-being of researchers and laboratory personnel.
The market demand for methyl 3-(piperidin-2-yl)propanoate is driven by its diverse applications in pharmaceuticals, materials science, and other industries. As research continues to uncover new uses for this compound, its importance is likely to grow. Companies involved in drug discovery and development are particularly interested in exploring the potential of methyl 3-(piperidin-2-yl)propanoate as a key intermediate in their synthetic pathways.
In conclusion, methyl 3-(piperidin-2-yl)propanoate (CAS No. 57440-27-4) is a versatile compound with significant potential in various fields. Its unique chemical structure and favorable properties make it an attractive candidate for use in synthetic chemistry, pharmaceutical research, and materials science. As ongoing research continues to uncover new applications, the importance of this compound is expected to increase, making it a valuable asset for scientists and researchers worldwide.
57440-27-4 (Methyl 3-(piperidin-2-yl)propanoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)